methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate
Description
Methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate is a heterocyclic compound with a molecular formula of C₁₈H₂₂N₄O₃ and a molecular weight of 342.399 g/mol . The compound features a pyrazole core substituted with a phenyl group at the 1-position, a dimethylamino-methylene group at the 4-position, and an acrylate ester moiety at the 3-position.
The compound’s structural characterization may employ single-crystal X-ray diffraction (SC-XRD) using software such as SHELX or visualization tools like ORTEP .
Properties
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-20(2)11-14-16(15(12-21(3)4)18(24)25-5)19-22(17(14)23)13-9-7-6-8-10-13/h6-12H,1-5H3/b14-11-,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSEKQTFSZXIA-KMUHKHSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)C(=CN(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)/C(=C\N(C)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate, a compound with the formula C₁₈H₂₂N₄O₃, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C₁₈H₂₂N₄O₃
- CAS Number : 1152430-03-9
- Molecular Weight : 342.4 g/mol
- IUPAC Name : this compound
The compound is believed to exhibit its biological effects through the inhibition of specific molecular targets involved in various disease pathways. Preliminary studies suggest that it may act as a Rho kinase (ROCK) inhibitor, which is significant in regulating cellular functions such as contraction, motility, and proliferation . This inhibition could have implications for treating conditions like cancer and cardiovascular diseases.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory activity. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses . This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Study 1: Antitumor Efficacy
A study published in ACS Omega evaluated the antitumor efficacy of this compound against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 25 |
| HeLa (Cervical) | 20 |
Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory responses, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The study found a significant decrease in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound .
| Treatment Concentration | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 µM | 40 | 35 |
| 20 µM | 60 | 55 |
| 50 µM | 75 | 70 |
Scientific Research Applications
The compound methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate is a complex organic molecule with significant potential in various scientific and medicinal applications. This article explores its applications, synthesis, biological activity, and potential implications in research.
Structural Overview
This compound features:
- Molecular Formula : C₁₈H₂₂N₄O₃
- Molecular Weight : Approximately 342.4 g/mol
- Functional Groups : Includes methacrylate moiety, dimethylamino groups, and a pyrazole ring.
Research indicates that compounds with similar structures may possess anti-inflammatory and analgesic properties , making them candidates for drug development. The dimethylamino groups enhance bioavailability and interaction with biological targets such as enzymes and receptors .
Medicinal Chemistry
This compound is being investigated for its pharmacological properties. Its structural complexity suggests potential interactions with various biological systems, which could lead to the development of new therapeutic agents.
Material Science
The compound's unique structure may also find applications in material science, particularly in the development of polymers or coatings with specific functional properties. The presence of the acrylate group makes it suitable for polymerization processes.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that can yield derivatives for further exploration. Understanding the synthesis pathways is crucial for optimizing its production and exploring its reactivity in medicinal chemistry.
Safety and Toxicity Considerations
While exploring the applications of this compound, safety considerations are paramount. The compound is classified as an irritant, necessitating careful handling during synthesis and application. Toxicological studies are essential to establish a comprehensive safety profile, particularly regarding long-term exposure or environmental impact .
Comparison with Similar Compounds
Key Observations:
Electronic Properties: The target compound’s dual dimethylamino groups enhance electron density compared to halogenated aryl substituents in or thioxo-oxadiazole in . This may improve solubility in polar solvents or alter reactivity in nucleophilic environments.
Stereochemical Complexity : The (2E,4Z) configuration distinguishes it from simpler pyrazole derivatives like those in or , which lack defined stereochemistry. This could influence binding specificity in biological systems or crystal packing efficiency.
Preparation Methods
Formation of Pyrazolone Core
The pyrazolone ring is typically synthesized by the condensation of phenylhydrazine with β-ketoesters or β-diketones under acidic or neutral conditions. This step is crucial for establishing the 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol framework.
- Reaction Conditions: Reflux in ethanol or acetic acid.
- Catalysts: Acid catalysts such as HCl or p-toluenesulfonic acid may be used.
- Yield: Typically ranges from 70% to 85%.
Introduction of Dimethylamino Groups
Dimethylamino groups are introduced via nucleophilic substitution or condensation reactions:
- The 3-position dimethylamino substituent is often installed by reacting the pyrazolone intermediate with dimethylamine or its derivatives under controlled temperature.
- The (4Z)-4-[(dimethylamino)methylene] group is formed by condensation of the pyrazolone with dimethylaminomethylene reagents, such as dimethylformamide dimethyl acetal (DMF-DMA).
Esterification to Form Methyl Acrylate
The acrylate moiety is introduced by esterification of the corresponding acid or via direct alkylation:
- Methyl acrylate is often introduced via Knoevenagel condensation between the pyrazolone derivative and methyl acrylate or its equivalents.
- Reaction conditions involve mild bases such as piperidine or triethylamine in solvents like ethanol or methanol.
- The stereochemistry of the double bonds (2E and 4Z) is controlled by reaction temperature and solvent polarity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazolone core formation | Phenylhydrazine + β-ketoester, acid catalyst | Reflux (80-100 °C) | 4-6 hours | 70-85 | Acidic medium favors ring closure |
| Dimethylamino substitution | Dimethylamine, DMF-DMA | 50-70 °C | 2-4 hours | 65-75 | Controlled addition prevents overalkylation |
| Knoevenagel condensation | Pyrazolone derivative + methyl acrylate, base | Room temp to 50 °C | 3-5 hours | 60-70 | Stereoselectivity influenced by solvent |
Research Findings and Analytical Data
- Stereochemistry: The (2E) and (4Z) configurations have been confirmed by NMR spectroscopy and X-ray crystallography, indicating selective formation under optimized conditions.
- Purity: High-performance liquid chromatography (HPLC) analysis shows purity above 95% for the final compound.
- Spectroscopic Characterization:
- ^1H NMR confirms the presence of dimethylamino protons and characteristic vinyl protons of the acrylate group.
- IR spectroscopy shows strong carbonyl absorption bands near 1700 cm⁻¹ for the pyrazolone and acrylate groups.
- Crystallographic Data: The compound crystallizes in monoclinic space group C 1 2/c 1 with unit cell parameters consistent with the proposed structure.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for preparing methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate?
The compound can be synthesized via multi-step reactions involving pyrazolone intermediates. A typical approach involves:
- Step 1 : Formation of a pyrazolone core by cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions .
- Step 2 : Introduction of dimethylamino groups via nucleophilic substitution or condensation reactions, often using DMF as a solvent and KOH as a base to facilitate deprotonation .
- Step 3 : Esterification or acrylation to finalize the structure, monitored by TLC and purified via column chromatography (hexane/EtOAc) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm regiochemistry and stereochemistry (e.g., H NMR for E/Z isomer differentiation, C NMR for carbonyl group identification) .
- FT-IR Spectroscopy : To verify functional groups like C=O (stretching ~1700 cm) and N–H bonds (~3200 cm) .
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) at low temperatures (100–298 K) to minimize thermal motion .
- Structure Solution : Employing SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL for anisotropic displacement parameters and ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., bond lengths, angles) be resolved?
- Step 1 : Cross-validate computational methods (e.g., DFT at B3LYP/6-31G** level) with high-resolution SC-XRD data to identify systematic errors .
- Step 2 : Adjust basis sets or include solvent effects in simulations to improve agreement with experimental observations .
- Step 3 : Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-stacking) that may influence crystallographic parameters .
Q. What strategies optimize reaction yields for stereochemically complex intermediates?
- Strategy 1 : Employ chiral auxiliaries or catalysts (e.g., L-proline) to control stereoselectivity during pyrazolone formation .
- Strategy 2 : Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
- Strategy 3 : Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to identify optimal quenching points .
Q. How can computational methods predict the compound’s electronic properties for applications in materials science?
- Method 1 : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and identify charge-transfer transitions relevant to optoelectronic behavior .
- Method 2 : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity and conductivity .
- Method 3 : Use molecular dynamics (MD) simulations to model bulk properties (e.g., crystallinity, solubility) .
Q. How are data inconsistencies in anisotropic displacement parameters (ADPs) addressed during refinement?
- Approach 1 : Apply restraints (e.g., DELU, SIMU) in SHELXL to suppress unrealistic thermal motion .
- Approach 2 : Re-examine crystal quality (e.g., twinning, disorder) using PLATON’s ADDSYM tool to detect missed symmetry .
- Approach 3 : Compare ADPs with analogous structures in the Cambridge Structural Database (CSD) to benchmark validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
